molecular formula C10H12O2 B1666338 4-Phenylbutyric acid CAS No. 1821-12-1

4-Phenylbutyric acid

Cat. No. B1666338
CAS RN: 1821-12-1
M. Wt: 164.2 g/mol
InChI Key: OBKXEAXTFZPCHS-UHFFFAOYSA-N
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Description

4-Phenylbutyric acid (4-PBA) is a small-molecular-weight fatty acid with a terminal aromatic group . It is a histone deacetylase inhibitor that displays anticancer activity . It inhibits cell proliferation, invasion, and migration, and induces apoptosis in glioma cells . It is used in the treatment of urea cycle disorders and is also used for the treatment of sickle cell diseases and thalassemia owing to its ability to activate β-globin transcription .


Synthesis Analysis

4-Phenylbutyric acid is obtained by the reaction of benzene with butyrolactone in the presence of aluminum chloride, followed by neutralization with base .


Molecular Structure Analysis

4-Phenylbutyric acid is a monocarboxylic acid the structure of which is that of butyric acid substituted with a phenyl group at C-4 . It has a molecular weight of 164.20 .


Chemical Reactions Analysis

4-Phenylbutyric acid is a histone deacetylase inhibitor that displays anticancer activity . It inhibits cell proliferation, invasion, and migration, and induces apoptosis in glioma cells .


Physical And Chemical Properties Analysis

4-Phenylbutyric acid is white to slightly yellowish crystalline powder . It is slightly soluble in chloroform and methanol. Its solubility in water is 5.3 g/l (at 40 °C) .

Scientific Research Applications

  • Neuroprotection against Photo-Stress in the Retina

    • Application : 4-PBA is used as an endoplasmic reticulum (ER) stress inhibitor to protect the retina from photo-stress. It’s found to suppress light-induced visual function impairment related to photoreceptor cell loss and outer segment degeneration .
    • Method : The study involved administering 4-PBA to mice and analyzing functional, histological, and molecular changes in the light-exposed retina .
    • Results : The study found that 4-PBA substantially suppressed light-induced visual function impairment, attenuated photoreceptor apoptosis, and suppressed the induction of retinal ER stress soon after light exposure .
  • Therapeutic Agent for Neurodegenerative Diseases

    • Application : 4-PBA acts as a chemical chaperone and shows potential as a candidate drug for the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s .
    • Method : The main actions of chemical chaperones like 4-PBA are the amelioration of unfolded proteins and the suppression of their aggregation, which result in protective effects against endoplasmic reticulum stress-induced neuronal cell death .
    • Results : The review suggests that 4-PBA and its derivatives could be viable therapeutic agents against neurodegenerative diseases .
  • Endoplasmic Reticulum Stress (ERS) Inhibitor

    • Application : 4-PBA is used as a selective inhibitor of endoplasmic reticulum stress (ERS) .
    • Method : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The specific results or outcomes obtained are not detailed in the source .
  • Potential Anticancer Drug

    • Application : 4-PBA is being studied as a potential anticancer drug that acts via its histone deacetylase (HDAC) inhibitor activity .
    • Method : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The specific results or outcomes obtained are not detailed in the source .
  • Treatment of Urea Cycle Disorders

    • Application : 4-PBA is used in the treatment of urea cycle disorders under the trade name Buphenyl .
    • Method : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The specific results or outcomes obtained are not detailed in the source .
  • Organic Intermediate in Chemical Synthesis

    • Application : 4-PBA is used as an organic intermediate in chemical synthesis . It can also be used as a reactant in the synthesis of 1-Tetralone using a Lewis acid catalyst .
    • Method : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The specific results or outcomes obtained are not detailed in the source .
  • Quantification in Cell Culture Media

    • Application : 4-PBA is increasingly being used as a nonspecific chemical chaperone in vitro and in vitro, but its pharmacodynamics is still not clear . It has applications in fields of neurodegeneration and cancer .
    • Method : A Liquid Chromatography–High Resolution Mass Spectrometry (LC-HRMS) method was developed to quantify 4-PBA in NeuroBasal-A and Dulbecco’s Modified Eagle widely used cell culture media .
    • Results : The developed LC-HRMS method allowed the estimation of 4-PBA absorption and adsorption kinetics in vitro in two experimental systems: (i) 4-PBA improvement of protein synthesis in an Alzheimer’s disease astrocytic cell model; and (ii) 4-PBA reduction of endoplasmic reticulum stress in thapsigargin-treated melanoma cell lines .
  • Therapeutic Agent for Protein Aggregation Diseases

    • Application : 4-PBA shows potential as a candidate drug for the treatment of diseases involving the aggregation of denatured and misfolded nascent proteins .
    • Method : The main actions of chemical chaperones like 4-PBA are the amelioration of unfolded proteins and the suppression of their aggregation, which result in protective effects against endoplasmic reticulum stress-induced neuronal cell death .
    • Results : The review suggests that 4-PBA and its derivatives could be viable therapeutic agents against diseases involving protein aggregation .

Safety And Hazards

Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

In recent years, 4-Phenylbutyric acid (4-PBA), an FDA-approved drug, has increasingly been used as a nonspecific chemical chaperone in vitro and in vitro, but its pharmacodynamics is still not clear . Due to its promise in many preclinical studies of diseases in which ER stress is a central mechanism of manifestation, 4-PBA binding to HSA can provide important clues on its pharmacokinetics .

properties

IUPAC Name

4-phenylbutanoic acid
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InChI

InChI=1S/C10H12O2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,11,12)
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InChI Key

OBKXEAXTFZPCHS-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)O
Source PubChem
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Molecular Formula

C10H12O2
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Related CAS

1716-12-7 (hydrochloride)
Record name 4-Phenylbutyric acid
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DSSTOX Substance ID

DTXSID2037631
Record name 4-Phenylbutyric acid
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Molecular Weight

164.20 g/mol
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Physical Description

White or off-white powder; [Alfa Aesar MSDS], Solid
Record name 4-Phenylbutyric acid
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Record name Benzenebutanoic acid
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Boiling Point

290.00 °C. @ 760.00 mm Hg
Record name Benzenebutanoic acid
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Solubility

18 mg/mL
Record name Benzenebutanoic acid
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Vapor Pressure

0.000664 [mmHg]
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Mechanism of Action

Sodium phenylbutyrate is the most commonly used salt used in drug products of phenylbutyric acid. Sodium phenylbutyrate is a pro-drug that rapidly metabolizes to phenylacetate. Phenylacetate is conjugated with phenylacetyl-CoA, which in turn combines with glutamine via acetylation to form phenylacetylglutamine. Phenylacetylglutamine is then excreted by the kidneys, thus providing an alternate mechanism of waste nitrogen excretion to the urea cycle. Phenylacetylglutamine is comparable to urea, as each molecule contains two moles of nitrogen.
Record name Phenylbutyric acid
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Product Name

4-Phenylbutyric acid

CAS RN

1821-12-1
Record name 4-Phenylbutyric acid
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Record name 4-PHENYLBUTYRIC ACID
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Melting Point

47 - 49 °C
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Synthesis routes and methods I

Procedure details

For example, a known compound, γ-phenyl-γ-butyrolactone having a melting point of 36° C. to 37° C. is reacted with a phenol derivative having the general formula: ##STR9## wherein R2 represents a hydrogen atom or an alkyl group having 1 to 3 carbon atoms in the presence of a base such as sodium alkoxide, potassium alkoxide, sodium hydroxide, potassium hydroxide, sodium hydride, or sodium metal to form a 4-phenyl butyric acid derivative having the general formula: ##STR10## wherein R2 is the same as defined above,
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potassium alkoxide
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Synthesis routes and methods II

Procedure details

Powdered aluminum chloride (200 g) was added to benzene (400 g) and stirred for 10 min at 50° C. Butyrolactone (86 g) was added in small portions. The temperature was maintained between 50 and 60° C. for 90 min and then the reaction mixture was added, with stirring, to a mixture of ice and 5% sodium hydroxide. The temperature was maintained below 35° C. and the pH was maintained between 9 and 9.5 for 2 hr. The mixture was filtered under vacuum. Phenylbutyric acid was precipitated from the aqueous fraction by the addition of ice and hydrochloric acid. Crude (93.7%-94.3%) 4-phenylbutyric acid was isolated by vacuum filtration.
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200 g
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400 g
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86 g
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Yield
93.7%

Synthesis routes and methods III

Procedure details

A solution of 4-phenyl-butyric acid methyl ester (compound of example 47) (5 g, 28.05 mmol) in anhydrous THF (200 mL) was prepared and cooled to −78° C. To this solution was added by cannula a freshly prepared solution of LDA (28.05 mmol, ca. 1M) in anhydrous THF. The reaction mixture was stirred for 30 minutes, then treated drop wise with a cooled solution of tert-butyl bromoacetate (4.6 mL, 30.86 mmol) in anhydrous THF (30 mL). HMPA (1.2 mL) was added and stirring was continued at −78° C. for an additional 30 minutes followed by slowly warming to room temperature. Stirring was continued overnight. Saturated ammonium chloride was added and after stirring, the organic phase was separated. The aqueous phase was extracted several times with ethyl acetate. The recombined organic layer was washed with brine, dried over sodium sulfate and filtered. The solvent was evaporated and the crude product was flashed using 10% ethyl acetate in hexanes. Based on its 1H NMR spectrum, the flashed oily colorless product was considered sufficiently pure for the next step. 1H-NMR(CDCl3, 300 MHz: 1.43(s, 9H); 1.99(m, 2H); 2.40(m, 1H); 2.73(m, 4H); 2.84(m, 1H); 3.71(s, 3H); 7.21(m, 5H).
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200 mL
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28.05 mmol
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4.6 mL
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30 mL
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1.2 mL
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Synthesis routes and methods IV

Procedure details

8.9 mg (0.03 mmol) of 2-iodo-5-methylbenzenesulfonic acid prepared by Preparation Example 2, 2.04 g (3.3 mmol) of powdered Oxone (registered trademark) were added to 3.75 ml of nitromethane, and 450 mg (3 mmol) of 4-phenylbutanol was added dropwise for two hours, and the mixture was heated at 70° C. while being stirred for six hours. The later treatment was carried out in the same way as in Example 1, and then 4-phenylbutanoic acid was obtained. The yield of the obtained 4-phenylbutanoic acid was determined and the result is shown in Table 1.
Quantity
8.9 mg
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2.04 g
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450 mg
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3.75 mL
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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